molecular formula C9H15NO2 B13255577 Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13255577
M. Wt: 169.22 g/mol
InChI Key: RHUPNQUMXRPWKM-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate (CAS: 2059937-87-8) is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at position 2 and a methyl ester group at position 1. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . The compound is cataloged under MDL number MFCD30476859 and is primarily utilized as a building block in organic synthesis and medicinal chemistry.

The spiro[3.3]heptane core imparts structural rigidity, which is advantageous in drug design for enhancing metabolic stability and modulating receptor binding.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 7-methyl-2-azaspiro[3.3]heptane-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-6-3-4-9(6)5-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3

InChI Key

RHUPNQUMXRPWKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12CNC2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . For example, the reaction of diisopropyl malonate with a suitable electrophile in the presence of a base such as sodium hydride in dry DMF can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored as a scaffold for drug design, particularly in the development of peptidomimetic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Below is a comparative analysis of Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate and related spirocyclic/bicyclic compounds:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Synthetic Yield/Notes Reference
This compound 2059937-87-8 C₉H₁₅NO₂ Methyl ester, 5-methyl 169.22 Commercial availability; synthesis details N/R
tert-Butyl 6-Oxa-1-azaspiro[3.3]heptane-1-carboxylate 1245816-27-6 C₁₀H₁₇NO₃ tert-Butyl ester, 6-oxa 199.24 Used in drug discovery; research chemical
(4R)-6-[2-(Methylamino)-2-oxoethyl]-5-oxo-1,6-diazaspiro[3.3]heptane-1-carboxylate 914389-28-9 C₁₀H₁₅N₃O₄ 5-oxo, methylamide side chain 241.24 N/R
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate 1263296-85-0 C₂₂H₂₃NO₂ Benzhydryl group at position 2 333.43 N/R
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate N/R C₂₃H₃₂N₂O₂ 1,6-diaza, phenylpentenyl substituent 376.52 87% yield; enantioselective synthesis (89% ee)

Notes:

  • Oxygen-containing analogues (e.g., 6-oxa in ) may enhance solubility.
  • Synthetic Efficiency : The tert-butyl-protected diazaspiro compound in demonstrates high yield (87%) and enantiomeric excess (89% ee), highlighting advanced catalytic methods (iridium-catalyzed amination). In contrast, this compound lacks published synthetic details, suggesting its synthesis may rely on conventional spirocyclization strategies.

Physicochemical Properties

  • Rigidity and Conformation: The spiro[3.3]heptane core in all listed compounds enforces a rigid bicyclic structure, which reduces conformational flexibility compared to non-spiro analogues like piperidines .
  • Polarity : The presence of ester groups (e.g., methyl or tert-butyl esters) increases polarity, whereas aryl substituents (e.g., benzhydryl in ) introduce hydrophobicity.

Key Research Findings

Commercial and Industrial Relevance

  • This compound is priced competitively and shipped globally, reflecting demand in high-throughput screening .
  • Analogues like 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid () are sold at $280/250mg, indicating premium pricing for specialized spiro scaffolds.

Biological Activity

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to various biological activities. This article explores the compound's biological activity, synthesis methods, and its potential applications in drug discovery.

  • Chemical Formula: C₁₃H₂₁NO₄
  • Molecular Weight: 255.31 g/mol
  • CAS Number: 1408074-81-6
  • InChI Key: FZDJDEXABKVIDA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate enzymatic activity, leading to desired biological effects such as inhibition or activation of specific pathways.

Biological Activities

  • Enzyme Interaction
    • The compound has been utilized in studies focusing on enzyme interactions, particularly in the context of protein-ligand binding. Its structural properties facilitate the study of enzyme kinetics and mechanisms .
  • Cytotoxicity Studies
    • Recent research highlights the cytotoxic effects of related azaspiro compounds on various cancer cell lines. For instance, compounds with similar structures have shown varying degrees of cytotoxicity, with CC50 values (concentration that inhibits cell growth by 50%) indicating potential for further development .
  • Antiviral Activity
    • There is emerging evidence suggesting that derivatives of azaspiro compounds may possess antiviral properties, particularly against viruses such as SARS-CoV-2. Research indicates that structural modifications can enhance their efficacy as protease inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activities and applications of this compound and its derivatives:

Study Findings
Joshi et al., 2020 Investigated synthesis and biological screening of azaspiro derivatives; highlighted their potential as enzyme inhibitors.
NCBI Study on CMX990 Identified related compounds as potent inhibitors of SARS-CoV-2 protease, emphasizing structure-activity relationships that enhance antiviral efficacy.
BenchChem Report Discussed the compound's role as a building block in synthesizing complex molecules and its applications in enzyme studies.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that form the spirocyclic system. Common synthetic routes include:

  • Cyclization Reactions:
    • A suitable 1,3-bis-electrophile reacts with a 1,1-bis-nucleophile under controlled conditions to form the spirocyclic structure.
  • Optimization Techniques:
    • Continuous flow reactors and optimized reaction conditions are often employed in industrial settings to ensure high yield and purity .

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